molecular formula C7H11NO4 B12875049 (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate CAS No. 7518-82-3

(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate

Katalognummer: B12875049
CAS-Nummer: 7518-82-3
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: QOUCIKNDMWJHHB-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as cyclization, ring annulation, and cycloaddition . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency . This method allows for rapid heating and precise control of reaction conditions, leading to higher yields and reduced reaction times.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Eigenschaften

CAS-Nummer

7518-82-3

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

2-hydroxyethyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO4/c9-3-4-12-7(11)5-1-2-6(10)8-5/h5,9H,1-4H2,(H,8,10)/t5-/m0/s1

InChI-Schlüssel

QOUCIKNDMWJHHB-YFKPBYRVSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)OCCO

Kanonische SMILES

C1CC(=O)NC1C(=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.